6-Aminopirazin-2-ol

Descripción general

Descripción

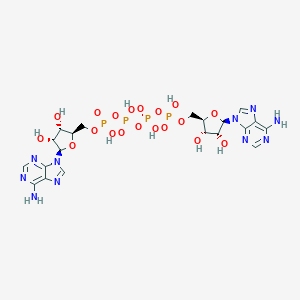

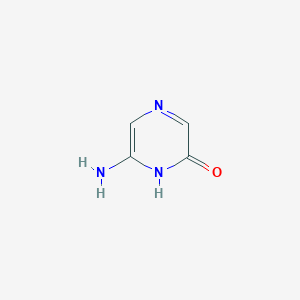

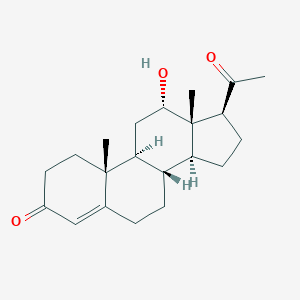

6-Aminopyrazin-2-ol is a heterocyclic compound that has attracted interest due to its unique properties and potential applications in various fields of chemistry. Its structure comprises a pyrazin ring substituted with an amino group at the 6th position and a hydroxyl group at the 2nd position, which allows it to participate in a range of chemical reactions and interactions.

Synthesis Analysis

The synthesis of 6-Aminopyrazin-2-ol derivatives involves complex organic reactions that aim to introduce specific functional groups into the pyrazin ring. One study reported the synthesis of 6-amino-5-benzyl-3-methylpyrazin-2-one, highlighting the equilibrium between keto and hydroxyl tautomeric forms and their implications for hydrogen bonding in nucleic acids (J. Voegel, Ulrike von Krosigk, & S. Benner, 1993). Another approach to synthesizing pyrazin derivatives involves the displacement of a methylsulfinyl group from the pyridine ring, demonstrating the versatility in modifying the pyrazin structure to obtain various substituents (S. Teague, 2008).

Molecular Structure Analysis

The molecular structure of 6-Aminopyrazin-2-ol derivatives has been extensively studied to understand their chemical behavior and interactions. Research on the tautomeric equilibrium of these compounds provides insights into their stability and reactivity, which is crucial for their incorporation into larger molecular systems, such as oligonucleotides (J. Voegel & S. Benner, 1996).

Chemical Reactions and Properties

6-Aminopyrazin-2-ol and its derivatives participate in various chemical reactions, including hydrogen bonding interactions that are essential for molecular recognition processes. The synthesis and study of oligonucleotides containing non-standard base pairs with 6-Aminopyrazin-2-ol derivatives reveal their potential for creating expanded genetic alphabets and molecular recognition systems (J. Voegel & S. Benner, 1996).

Physical Properties Analysis

The physical properties of 6-Aminopyrazin-2-ol derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and the nature of substituents on the pyrazin ring. These properties are critical for the compound's applications in various fields, including materials science and pharmaceuticals.

Chemical Properties Analysis

The chemical properties of 6-Aminopyrazin-2-ol, such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, are determined by the functional groups attached to the pyrazin ring. Studies on the fluorescent properties of pyrazin derivatives highlight their potential as functional dye materials (K. Shirai et al., 1998).

Aplicaciones Científicas De Investigación

Investigación Farmacéutica: Actividades Antitripanosomales y Antipalúdicas

6-Aminopirazin-2-ol ha sido explorado por su potencial en la investigación farmacéutica, particularmente en el desarrollo de tratamientos para enfermedades tropicales desatendidas. Los derivados de este compuesto han mostrado resultados prometedores en estudios in vitro para sus actividades antitripanosomales y antipalúdicas . Estas actividades son cruciales en la lucha contra enfermedades como la enfermedad del sueño y la malaria, que son causadas por protozoos como Trypanosoma brucei y Plasmodium falciparum, respectivamente.

Ciencia de Materiales: Materiales Híbridos Orgánicos-Inorgánicos

En la ciencia de materiales, this compound se puede utilizar como un ligando orgánico en la síntesis de Marcos Metal-Orgánicos (MOFs). Los MOFs son una clase de materiales que ofrecen oportunidades infinitas debido a las interacciones sinérgicas entre sus componentes orgánicos e inorgánicos . El diseño y la modificación de ligandos orgánicos como this compound pueden adaptar los MOFs resultantes para aplicaciones específicas, incluida la catálisis, el almacenamiento de gas y la administración de fármacos.

Síntesis Química: Ligando para Racimos Metálicos

Este compuesto sirve como un ligando para racimos metálicos en la creación de estructuras químicas complejas. Su capacidad para unirse con metales se puede utilizar para estudiar las interacciones dentro de estos racimos y para comprender cómo se pueden manipular para diversas aplicaciones de síntesis química .

Ciencia Ambiental: Eliminación de Contaminantes Farmacéuticos

Se ha informado que los derivados de this compound son efectivos en la eliminación de contaminantes farmacéuticos del agua. Esta aplicación es particularmente relevante para la ciencia ambiental, donde el enfoque está en reducir el impacto de los contaminantes hechos por el hombre en los ecosistemas .

Estudios Biológicos: Inhibición Enzimática

En estudios biológicos, los derivados de aminopirazina, incluidos los de this compound, han sido diseñados para inhibir enzimas específicas. Por ejemplo, se han evaluado por su actividad inhibitoria contra la enzima MK-2, que desempeña un papel en las respuestas inflamatorias .

Safety and Hazards

The safety information for 6-Aminopyrazin-2-ol includes several hazard statements such as H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Direcciones Futuras

The future directions for the study of 6-Aminopyrazin-2-ol and related compounds could involve further exploration of their potential therapeutic uses. For instance, 2-aminopyrimidine derivatives have shown promising antitrypanosomal and antiplasmodial activities . Additionally, the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 could be a promising method for the preparation of various pyridin-5-ols and pyridin-N-oxides .

Mecanismo De Acción

Target of Action

This compound may have multiple targets due to its structural similarity to other aminopyrazines

Mode of Action

The mode of action of 6-Aminopyrazin-2-ol is currently unknown . Aminopyrazines are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of ion channels, or interaction with receptors . The exact interaction of 6-Aminopyrazin-2-ol with its targets and the resulting changes would need to be determined through further experimental studies.

Biochemical Pathways

Aminopyrazines can potentially affect a wide range of biochemical pathways depending on their specific targets. These could include signal transduction pathways, metabolic pathways, or regulatory pathways . The downstream effects would depend on the specific pathway and target involved.

Propiedades

IUPAC Name |

6-amino-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-3-1-6-2-4(8)7-3/h1-2H,(H3,5,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYFWQDQLAEMAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101257-36-7 | |

| Record name | 6-aminopyrazin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7H-pyrrolo[3,2-f]quinoxaline](/img/structure/B26273.png)

![N-Benzyl-4-[5-[4-(benzylamino)phenyl]-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B26284.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B26285.png)

![(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B26286.png)